molecular formula C25H34ClNO2 B12812447 dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride CAS No. 66827-80-3

dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride

Cat. No.: B12812447
CAS No.: 66827-80-3
M. Wt: 416.0 g/mol
InChI Key: IPJQTLYXCNXSAC-UHFFFAOYSA-N
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Description

Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride is a chemical compound with the molecular formula C25H34ClNO2 and a molecular weight of 415.996 g/mol . This compound is known for its unique structure, which includes a dibutylamino group and a 9,10-dihydroanthracene moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride typically involves the esterification of 9,10-dihydro-9-anthroic acid with 2-(dibutylamino)ethanol, followed by the formation of the chloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s dibutylamino group can interact with biological receptors, while the 9,10-dihydroanthracene moiety can participate in redox reactions. These interactions can modulate various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Dibutylaminoethyl esters: Compounds with similar dibutylaminoethyl groups but different aromatic moieties.

    Anthracene derivatives: Compounds with similar 9,10-dihydroanthracene structures but different substituents.

Uniqueness

Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride is unique due to its combination of a dibutylamino group and a 9,10-dihydroanthracene moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

66827-80-3

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

IUPAC Name

dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C25H33NO2.ClH/c1-3-5-15-26(16-6-4-2)17-18-28-25(27)24-22-13-9-7-11-20(22)19-21-12-8-10-14-23(21)24;/h7-14,24H,3-6,15-19H2,1-2H3;1H

InChI Key

IPJQTLYXCNXSAC-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CCOC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-]

Origin of Product

United States

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